8-ゲラニルウンベリフェロン

説明

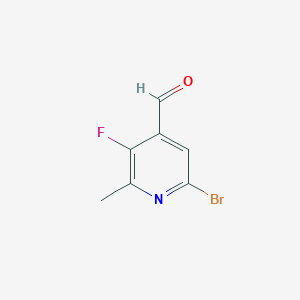

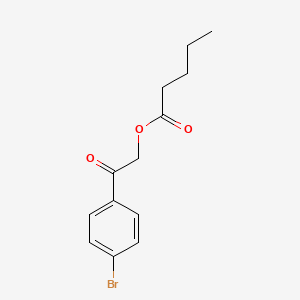

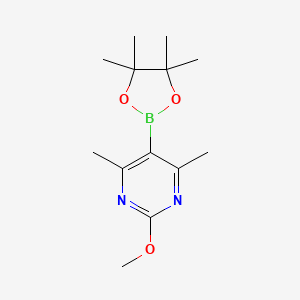

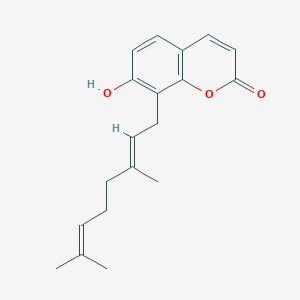

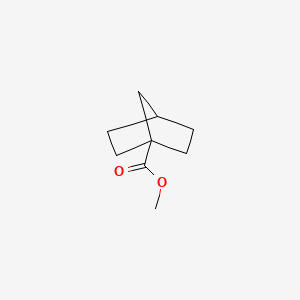

8-Geranylumbelliferone is a member of the class of hydroxycoumarins. It is a derivative of umbelliferone in which the ring hydrogen at position 8 has been replaced by a geranyl group . It is a hydroxycoumarin and a monoterpenoid .

Synthesis Analysis

8-Geranylumbelliferone is isolated from Paramignya trimera . An aromatic prenyltransferase of Citrus limon, ClPT1, is responsible for the biosynthesis of 8-geranylumbelliferone . It is also synthesized by CpPT3 and ClPT1 enzymes .Molecular Structure Analysis

The molecular formula of 8-Geranylumbelliferone is C19H22O3 . The IUPAC name is 8-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one .Chemical Reactions Analysis

8-Geranylumbelliferone is involved in the biosynthesis of paclitaxel and meroterpenes . It is a product of the reaction between (2E)-geranyl diphosphate and umbelliferone .Physical and Chemical Properties Analysis

The molecular weight of 8-Geranylumbelliferone is 298.4 g/mol .科学的研究の応用

8-ゲラニルウンベリフェロン: 科学研究の応用

TNF誘発細胞死への影響: 研究によると、8-ゲラニルウンベリフェロン(8-GU)は、腫瘍壊死因子(TNF)によって誘発される細胞死の影響を与える可能性があります。TNFは、全身性炎症に関与するシグナル伝達分子であり、急性期反応を構成するサイトカインの1つです。TNF受容体1(TNFR1)の活性化は、細胞生存を促進するタンパク質複合体であるNF-κBの活性化につながる可能性があります。

プログラムされた細胞死への影響: 8-ゲラニルウンベリフェロンは、パラミグニア・トリメラから単離されており、TNF受容体1の結合時にタンパク質キナーゼ1依存性のプログラムされた細胞死(PCD)を誘発することが報告されています .

芳香族プレフェン酸転移酵素活性における役割: この化合物は、UbiAスーパーファミリータンパク質とその芳香族プレフェン酸転移酵素への進化において研究されており、これらの酵素は、O-プレニル化クマリンなど、さまざまな化合物の合成に関与しています .

作用機序

Target of Action

8-Geranylumbelliferone, a flavonoid isolated from Paramignya trimera, primarily targets the TNF receptor 1 (TNFR1) and protein kinase 1 (RIPK1) . TNFR1 is a cell surface receptor that plays a crucial role in cell survival, apoptosis, and inflammation. RIPK1 is a key regulator of cell death and inflammation .

Mode of Action

8-Geranylumbelliferone interacts with its targets by triggering RIPK1/RIPK3-dependent programmed cell death (PCD) upon TNFR1 ligation . This means that the compound induces cell death when it binds to TNFR1, activating the RIPK1 and RIPK3 proteins.

Biochemical Pathways

It is known that the compound plays a role in the regulation ofprogrammed cell death , such as pyroptosis and ferroptosis . These processes are crucial for maintaining cellular homeostasis and preventing the proliferation of damaged cells.

Pharmacokinetics

It’s known that the compound is a product of theO-prenylation of umbelliferone . O-prenylation is a type of biochemical modification that can influence a compound’s bioavailability and pharmacokinetics.

Result of Action

The primary molecular effect of 8-Geranylumbelliferone is the induction of programmed cell death . This can lead to a decrease in the number of damaged or harmful cells, potentially contributing to disease prevention or treatment .

生化学分析

Biochemical Properties

8-Geranylumbelliferone interacts with various enzymes and proteins. It is synthesized by an aromatic O-prenyltransferase (O-PT) gene, CpPT1, belonging to the UbiA superfamily . This enzyme is responsible for the biosynthesis of O-prenylated coumarin derivatives .

Cellular Effects

It is known that O-prenylated coumarin derivatives, which include 8-Geranylumbelliferone, can alter drug pharmacokinetics in the human body .

Molecular Mechanism

The molecular mechanism of 8-Geranylumbelliferone involves its interaction with the UbiA superfamily of proteins. The CpPT1 gene, which belongs to this family, is responsible for the biosynthesis of 8-Geranylumbelliferone .

Metabolic Pathways

8-Geranylumbelliferone is involved in the metabolic pathways of plants. It is synthesized by the CpPT1 gene, which is part of the UbiA superfamily

特性

IUPAC Name |

8-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-10-16-17(20)11-8-15-9-12-18(21)22-19(15)16/h5,7-9,11-12,20H,4,6,10H2,1-3H3/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMKRRUDQIKGNH-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=O)C=C2)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201151248 | |

| Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23660-05-1 | |

| Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23660-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Gallium trifluoride trihydrate [MI]](/img/structure/B1654416.png)